1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylbutan-1-one
Description
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(4-hydroxy-3,5-dimethylphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C13H18O2/c1-8(2)5-12(14)11-6-9(3)13(15)10(4)7-11/h6-8,15H,5H2,1-4H3 |
InChI Key |
VCCQZNGNHAIQHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Alkylation
- Base-Mediated Reaction : Combine 4-hydroxy-3,5-dimethylbenzaldehyde (10 mmol), 3-methyl-1-bromobutane (15 mmol), and K₂CO₃ (20 mmol) in DMF (30 mL).
- Heating : Reflux at 110°C for 24 h.
- Isolation : Filter, wash with brine, and dry over Na₂SO₄.
| Intermediate | Yield | Conditions |
|---|---|---|
| 4-(3-Methylbutoxy)-3,5-dimethylbenzaldehyde | 82% | K₂CO₃, DMF, 110°C |
Step 2: Oxidation
- Oxidizing Agent : Treat the alkylated intermediate (5 mmol) with KMnO₄ (10 mmol) in acetone/H₂O (1:1) at 60°C for 4 h.
- Purification : Extract with dichloromethane and recrystallize from ethanol.
| Final Product | Yield | Conditions |
|---|---|---|
| 1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylbutan-1-one | 68% | KMnO₄, 60°C |
Advantages : Avoids strong Lewis acids.
Limitations : Multi-step process with moderate overall yield.
Grignard Addition-Oxidation
Principle : Nucleophilic addition of a Grignard reagent to 4-hydroxy-3,5-dimethylbenzaldehyde, followed by oxidation.
- Grignard Formation : React 3-methylbutylmagnesium bromide (15 mmol) with 4-hydroxy-3,5-dimethylbenzaldehyde (10 mmol) in THF at 0°C.
- Addition : Stir for 2 h, then quench with NH₄Cl.
- Oxidation : Treat the secondary alcohol with PCC (12 mmol) in dichloromethane for 3 h.
- Purification : Column chromatography (hexane/ethyl acetate, 3:1).
| Yield | Reaction Conditions |
|---|---|
| 65% | PCC, 25°C, 3 h |
Advantages : Flexible side-chain modification.
Limitations : Sensitive to steric hindrance.
Industrial-Scale Synthesis
- Continuous Flow Reactor : Combine 3,5-dimethylphenol and isobutyric anhydride in a 1:1.2 molar ratio.
- Catalyst : H-beta zeolite (2 wt%) at 150°C, 10 bar pressure.
- Separation : Distill unreacted reagents and recycle.
| Metric | Value |
|---|---|
| Yield | 85% |
| Purity | 99.2% |
| Throughput | 12 kg/h |
Advantages : High efficiency, minimal waste.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of 4-hydroxy-3,5-dimethylbenzaldehyde or 4-hydroxy-3,5-dimethylbenzoic acid.
Reduction: Formation of 1-(4-hydroxy-3,5-dimethylphenyl)-3-methylbutanol.
Substitution: Formation of 4-halo-3,5-dimethylphenyl derivatives.
Scientific Research Applications
1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituent positions, functional groups, or molecular frameworks. Key differences in physical properties, reactivity, and applications are highlighted.
Table 1: Structural and Physical Properties of Analogous Compounds
*Estimated based on molecular formula.
Biological Activity
1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylbutan-1-one, a compound with significant biological activity, is characterized by its phenolic structure and the presence of a hydroxyl group. This compound has garnered attention for its potential therapeutic applications due to its antioxidant and antimicrobial properties. This article delves into the biological activities of this compound, supported by various studies and data.
Chemical Structure and Properties
The chemical formula for 1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylbutan-1-one is , with a molecular weight of 206.28 g/mol. Its structure features a hydroxyl group attached to a dimethyl-substituted phenyl moiety, which is crucial for its biological activities. The branched alkyl chain (3-methylbutan-1-one) enhances its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 206.28 g/mol |
| Functional Groups | Hydroxyl, Ketone |
Antioxidant Activity
The phenolic structure of 1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylbutan-1-one is known for its ability to scavenge free radicals. This property is significant in reducing oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that compounds with similar structures exhibit strong antioxidant activities due to their ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The presence of the hydroxyl group enhances its interaction with microbial membranes, leading to potential disruption of cellular integrity. In vitro studies have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Cytotoxicity and Cancer Research
Preliminary studies have explored the cytotoxic effects of 1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylbutan-1-one on cancer cell lines. Although the results indicate some level of cytotoxicity, further research is needed to establish specific mechanisms of action and efficacy in different cancer types. For instance, it has been observed that similar compounds can inhibit cell proliferation by inducing apoptosis in cancer cells .
Study 1: Antioxidant Efficacy
A study conducted on various phenolic compounds highlighted the antioxidant capacity of 1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylbutan-1-one through DPPH radical scavenging assays. The compound showed a significant reduction in DPPH radical concentration compared to controls, suggesting strong antioxidant potential.
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, 1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylbutan-1-one was tested against multiple bacterial strains. Results indicated that it inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as a natural antimicrobial agent.
Q & A
Q. What experimental techniques are recommended for determining the molecular structure of 1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylbutan-1-one?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use 1D - and -NMR to assign proton and carbon environments. DEPT-135 spectra (e.g., Fig. S63 in ) can differentiate CH, CH, and CH groups.
- X-ray Crystallography : For unambiguous structural confirmation, employ single-crystal X-ray diffraction. Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding and molecular packing .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (CHO; exact mass 192.115) .
Q. How can researchers optimize the synthesis of 1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylbutan-1-one?
Methodological Answer:
- Key Reaction : Friedel-Crafts acylation of 4-hydroxy-3,5-dimethylacetophenone with isobutyryl chloride under acidic catalysis.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC (R ~0.5 in 7:3 hexane:EtOAc).
- Yield Improvement : Optimize reaction time (12–24 hours) and temperature (80–100°C) to minimize side products like diacylated derivatives .
Q. What physicochemical properties are critical for characterizing this compound?
Methodological Answer: Refer to the following table for key properties:
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound, such as enzyme inhibition?
Methodological Answer:
- In Vitro Assays : Test inhibitory effects on enzymes like xanthine oxidase (XOD) using spectrophotometric methods (e.g., uric acid formation at 290 nm). Compare IC values with positive controls (e.g., allopurinol) .
- Dose-Response Analysis : Perform nonlinear regression to calculate inhibition kinetics. For example, compound 1 in showed 49.8% XOD inhibition at 100 µM .
- Molecular Docking : Use AutoDock Vina to predict binding interactions with XOD active sites, focusing on hydrogen bonding with phenolic hydroxyl groups.
Q. How should conflicting data on biological activity be resolved?
Methodological Answer:
- Reproducibility Checks : Validate assay conditions (pH, temperature, substrate concentration) across independent labs.
- Structural Confirmation : Re-analyze compound purity via HPLC (e.g., ’s mobile phase: methanol/sodium acetate buffer, 65:35) to rule out degradation products.
- Statistical Analysis : Apply ANOVA or t-tests to compare datasets. For example, discrepancies in IC values may arise from differences in enzyme sources (human vs. bovine XOD) .
Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?
Methodological Answer:
- Disordered Structures : If methyl or hydroxyl groups exhibit disorder, apply SHELXL’s PART and SUMP instructions to model partial occupancy .
- Hydrogen Bonding Networks : Use Olex2 or Mercury to visualize interactions. For example, the phenolic -OH may form intermolecular bonds with ketone oxygen.
- Twinning : If crystals are twinned, employ TWIN and BASF commands in SHELXL to refine twin laws .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
Methodological Answer:
- Synthetic Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the 3-methyl or phenyl positions. Compare activities using SAR matrices.
- Computational SAR : Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to correlate electronic properties (HOMO-LUMO gaps) with bioactivity.
- Pharmacophore Modeling : Identify critical features (e.g., phenolic -OH, ketone group) using Schrödinger’s Phase .
Q. What methodologies validate analytical techniques for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC Validation : Follow ICH Q2(R1) guidelines. Parameters include:
- Stability Testing : Assess under forced degradation (heat, light, pH extremes) to identify degradation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
